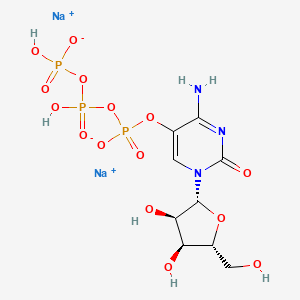
Cytidine-5,-triphosphoric acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-5,-triphosphoric acid disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical reactions, including RNA synthesis and phospholipid anabolism. This compound is known for its role in cellular metabolism and energy transfer, similar to adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5,-triphosphoric acid disodium salt can be synthesized through the phosphorylation of cytidine. The process involves the sequential addition of phosphate groups to cytidine using phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5,-triphosphoric acid disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphorylating agents, nucleophiles, and hydrolyzing agents. Typical reaction conditions involve aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from reactions involving this compound include cytidine diphosphate, cytidine monophosphate, and various phosphorylated intermediates .
Scientific Research Applications
Cytidine-5,-triphosphoric acid disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other biomolecules.
Biology: It plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: It is used in studies related to genetic disorders, cancer, and metabolic diseases.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
Cytidine-5,-triphosphoric acid disodium salt exerts its effects by acting as a high-energy molecule, similar to adenosine triphosphate. It participates in various biochemical pathways, including pyrimidine biosynthesis and glycerophospholipid biosynthesis. It acts as a coenzyme in these pathways, facilitating the transfer of phosphate groups and energy .
Comparison with Similar Compounds
Similar Compounds
- Adenosine-5,-triphosphoric acid disodium salt
- Guanosine-5,-triphosphoric acid disodium salt
- Uridine-5,-triphosphoric acid disodium salt
Uniqueness
Cytidine-5,-triphosphoric acid disodium salt is unique due to its specific role in RNA synthesis and its involvement in pyrimidine biosynthesis. Unlike other nucleoside triphosphates, it specifically interacts with enzymes involved in the synthesis of cytidine-containing biomolecules .
Properties
Molecular Formula |
C9H14N3Na2O15P3 |
|---|---|
Molecular Weight |
543.12 g/mol |
IUPAC Name |
disodium;[[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]oxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O15P3.2Na/c10-7-3(25-29(20,21)27-30(22,23)26-28(17,18)19)1-12(9(16)11-7)8-6(15)5(14)4(2-13)24-8;;/h1,4-6,8,13-15H,2H2,(H,20,21)(H,22,23)(H2,10,11,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1 |
InChI Key |
OPIBIYYYTQAHPJ-HGXRYYEQSA-L |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)






